molecular formula C22H33NO6 B13422071 Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate

Cat. No.: B13422071
M. Wt: 407.5 g/mol
InChI Key: FXLOZBVTEVWXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating diethyl malonate with a base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Buquinolate, it plays a crucial role in the formation of the active drug. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of Buquinolate. Its ability to undergo various chemical reactions and form different products also adds to its uniqueness.

Properties

Molecular Formula

C22H33NO6

Molecular Weight

407.5 g/mol

IUPAC Name

diethyl 2-[[3,4-bis(2-methylpropoxy)anilino]methylidene]propanedioate

InChI

InChI=1S/C22H33NO6/c1-7-26-21(24)18(22(25)27-8-2)12-23-17-9-10-19(28-13-15(3)4)20(11-17)29-14-16(5)6/h9-12,15-16,23H,7-8,13-14H2,1-6H3

InChI Key

FXLOZBVTEVWXOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OCC(C)C)OCC(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.